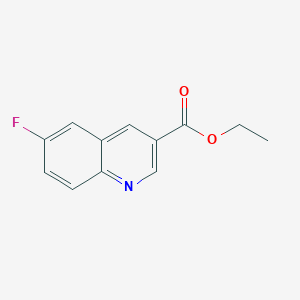

Ethyl 6-fluoroquinoline-3-carboxylate

Beschreibung

BenchChem offers high-quality Ethyl 6-fluoroquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-fluoroquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl 6-fluoroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO2/c1-2-16-12(15)9-5-8-6-10(13)3-4-11(8)14-7-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHUAEQBXFNORT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30695140 | |

| Record name | Ethyl 6-fluoroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71083-14-2 | |

| Record name | Ethyl 6-fluoro-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71083-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-fluoroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

Ethyl 6-fluoroquinoline-3-carboxylate is a derivative of the fluoroquinolone family of antibacterials. The primary targets of this compound are bacterial enzymes, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.

Mode of Action

The compound interacts with its targets by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV. This inhibition prevents the supercoiling of bacterial DNA, which is a crucial step in DNA replication. As a result, the bacterial cells are unable to replicate and eventually die.

Biochemical Pathways

The action of Ethyl 6-fluoroquinoline-3-carboxylate affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts the process of DNA supercoiling. This disruption prevents the unwinding of DNA strands, which is necessary for the initiation of DNA replication. The downstream effect is the cessation of bacterial growth due to the inability to replicate DNA.

Pharmacokinetics

It is known that fluoroquinolones, in general, have high gi absorption and are permeable to the blood-brain barrier. Fluoroquinolones are also known to inhibit several cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Result of Action

The result of the action of Ethyl 6-fluoroquinoline-3-carboxylate is the inhibition of bacterial growth. By preventing DNA replication, the compound causes bacterial cells to die. This makes it an effective antibacterial agent.

Action Environment

The efficacy and stability of Ethyl 6-fluoroquinoline-3-carboxylate can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of divalent cations such as magnesium and calcium can interfere with the activity of fluoroquinolones.

Biochemische Analyse

Biochemical Properties

Ethyl 6-fluoroquinoline-3-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, Ethyl 6-fluoroquinoline-3-carboxylate disrupts bacterial DNA processes, leading to cell death. The compound interacts with the active sites of these enzymes, forming stable complexes that prevent the enzymes from functioning properly.

Cellular Effects

Ethyl 6-fluoroquinoline-3-carboxylate has profound effects on various types of cells, particularly bacterial cells. It inhibits cell division and induces cell death by interfering with DNA replication and repair mechanisms. In addition to its antibacterial effects, Ethyl 6-fluoroquinoline-3-carboxylate can influence eukaryotic cells by affecting cell signaling pathways and gene expression. It has been observed to modulate the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of Ethyl 6-fluoroquinoline-3-carboxylate involves its binding to bacterial DNA gyrase and topoisomerase IV. The compound forms a complex with these enzymes, stabilizing the DNA-enzyme complex and preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks in the bacterial DNA, ultimately resulting in cell death. Ethyl 6-fluoroquinoline-3-carboxylate also exhibits a high affinity for the bacterial cell membrane, enhancing its antibacterial activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 6-fluoroquinoline-3-carboxylate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that Ethyl 6-fluoroquinoline-3-carboxylate can have lasting effects on cellular function, including persistent inhibition of bacterial growth and prolonged modulation of gene expression.

Dosage Effects in Animal Models

The effects of Ethyl 6-fluoroquinoline-3-carboxylate vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, Ethyl 6-fluoroquinoline-3-carboxylate can induce toxic effects, including damage to the liver and kidneys. Threshold effects have been observed, where a certain dosage is required to achieve the desired antibacterial activity without causing adverse effects.

Metabolic Pathways

Ethyl 6-fluoroquinoline-3-carboxylate is metabolized in the liver, where it undergoes various biotransformation processes. The compound interacts with enzymes such as cytochrome P450, which catalyze its oxidation and reduction. These metabolic pathways result in the formation of various metabolites, some of which retain antibacterial activity. Ethyl 6-fluoroquinoline-3-carboxylate can also affect metabolic flux and alter the levels of certain metabolites in the body.

Transport and Distribution

Within cells and tissues, Ethyl 6-fluoroquinoline-3-carboxylate is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cell membranes. Ethyl 6-fluoroquinoline-3-carboxylate tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its antibacterial effects.

Subcellular Localization

Ethyl 6-fluoroquinoline-3-carboxylate is primarily localized in the cytoplasm and the nucleus of bacterial cells. The compound’s activity is influenced by its subcellular localization, as it needs to reach the DNA gyrase and topoisomerase IV enzymes to exert its effects. Post-translational modifications and targeting signals may direct Ethyl 6-fluoroquinoline-3-carboxylate to specific compartments within the cell, enhancing its antibacterial activity.

Biologische Aktivität

Ethyl 6-fluoroquinoline-3-carboxylate is a compound belonging to the quinolone family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Ethyl 6-Fluoroquinoline-3-Carboxylate

Ethyl 6-fluoroquinoline-3-carboxylate features a fluorine atom that significantly enhances its biological activity. It is primarily utilized in pharmaceutical development as an intermediate in synthesizing various therapeutic agents, particularly those with anti-inflammatory and antimicrobial properties . The compound's structure allows it to interact with biological systems effectively, making it a subject of extensive research.

Antimicrobial Activity

Ethyl 6-fluoroquinoline-3-carboxylate has demonstrated significant antibacterial activity against a range of pathogens. Its mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription in bacteria .

Table 1: Antibacterial Activity of Ethyl 6-Fluoroquinoline-3-Carboxylate

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 0.008 µg/mL | |

| Staphylococcus aureus | 0.03 µg/mL | |

| Streptococcus pneumoniae | 0.06 µg/mL |

The compound exhibits stronger activity against Gram-negative bacteria compared to Gram-positive strains, similar to other fluoroquinolones .

Anti-inflammatory Effects

In addition to its antimicrobial properties, ethyl 6-fluoroquinoline-3-carboxylate has been investigated for its anti-inflammatory effects. Studies indicate that quinolone derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

The primary mechanism by which ethyl 6-fluoroquinoline-3-carboxylate exerts its biological effects is through the inhibition of DNA gyrase and topoisomerase IV. These enzymes are essential for maintaining the supercoiling of bacterial DNA, and their inhibition leads to cell death due to the accumulation of double-strand breaks in bacterial DNA .

Study on Antibacterial Potency

A study evaluated a series of quinolone derivatives, including ethyl 6-fluoroquinoline-3-carboxylate, for their antibacterial potency against various strains. The results indicated that modifications at specific positions on the quinolone ring significantly affected their activity. The presence of the fluorine atom was crucial for enhancing potency against resistant strains .

In Vivo Studies

In vivo studies have shown that derivatives of ethyl 6-fluoroquinoline-3-carboxylate can effectively treat infections caused by resistant bacteria. For example, compounds with similar structures demonstrated significant efficacy in animal models infected with S. aureus, showcasing their potential as therapeutic agents in clinical settings .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Ethyl 6-fluoroquinoline-3-carboxylate is primarily recognized for its role as an intermediate in synthesizing various pharmaceuticals. Its derivatives are frequently employed in developing antimicrobial and anti-inflammatory agents . For instance, research has shown that compounds derived from this structure exhibit potent antibacterial properties against a range of pathogens, including resistant strains of bacteria .

Case Study: Synthesis of Antibacterial Agents

A study demonstrated the synthesis of fluoroquinolone derivatives using ethyl 6-fluoroquinoline-3-carboxylate as a precursor. The resulting compounds were tested for their antibacterial efficacy, showing promising results against Gram-positive and Gram-negative bacteria. This highlights the compound's potential in pharmaceutical applications .

Biological Research

In biological research, ethyl 6-fluoroquinoline-3-carboxylate is utilized to investigate the mechanisms of action of quinoline derivatives. These studies help elucidate the biological activities and therapeutic potentials of these compounds, contributing to the understanding of their effects on various biological systems .

Example: Mechanistic Studies

Research involving ethyl 6-fluoroquinoline-3-carboxylate has focused on its interaction with biological targets, such as enzymes and receptors. These studies provide insights into how modifications to the quinoline structure can enhance or inhibit biological activity, paving the way for novel therapeutic agents .

Analytical Chemistry

The compound serves as a standard in analytical chemistry, particularly in methods aimed at quantifying related quinoline derivatives. It aids in calibrating instruments and validating techniques, ensuring accuracy in measurements and analyses .

Application: Calibration Standards

In laboratories, ethyl 6-fluoroquinoline-3-carboxylate is often used as a calibration standard for high-performance liquid chromatography (HPLC) methods. This application underscores its importance in ensuring reliable analytical results across various research domains .

Material Science

Ethyl 6-fluoroquinoline-3-carboxylate finds applications in material science, particularly in developing novel materials with enhanced chemical stability. Its derivatives are explored for use in coatings and polymers that require specific properties such as durability and resistance to environmental degradation .

Research Example: Coatings Development

Studies have investigated the incorporation of ethyl 6-fluoroquinoline-3-carboxylate into polymer matrices to improve their mechanical and chemical properties. Such advancements are crucial for applications requiring robust materials that can withstand harsh conditions .

Environmental Studies

In environmental research, ethyl 6-fluoroquinoline-3-carboxylate is utilized to assess the environmental impact of quinoline derivatives. This includes studying their behavior and degradation in various ecosystems, which is essential for understanding their ecological footprint .

Impact Assessment: Environmental Behavior

Research has focused on the degradation pathways of ethyl 6-fluoroquinoline-3-carboxylate and its derivatives under different environmental conditions. Such studies help predict the persistence of these compounds in nature and inform regulatory decisions regarding their use .

Summary Table: Applications of Ethyl 6-Fluoroquinoline-3-Carboxylate

| Application Area | Description | Notable Findings |

|---|---|---|

| Pharmaceutical Development | Intermediate for antimicrobial and anti-inflammatory agents | Potent antibacterial activity against resistant strains |

| Biological Research | Investigates mechanisms of action | Insights into biological target interactions |

| Analytical Chemistry | Calibration standard for quantifying related compounds | Ensures accuracy in HPLC analyses |

| Material Science | Development of stable coatings and polymers | Improved mechanical properties in polymer matrices |

| Environmental Studies | Assessing ecological impact and degradation pathways | Predicts persistence and informs regulatory decisions |

Analyse Chemischer Reaktionen

Nucleophilic Amination at the C-7 Position

Ethyl 6-fluoroquinoline-3-carboxylate undergoes direct amination with secondary amines under catalytic conditions to form antibacterial fluoroquinolones. For example:

-

Reaction : 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1a ) reacts with N-ethylpiperazine (2y ) in water using {Mo<sub>132</sub>} as a catalyst.

-

Conditions :

| Amine | Catalyst | Solvent | Time (min) | Yield (%) |

|---|---|---|---|---|

| N-ethylpiperazine | {Mo<sub>132</sub>} | H<sub>2</sub>O | 30 | 97 |

This method avoids toxic solvents and enables easy separation of products via filtration .

Iridium-Catalyzed Borylation at the C-7 Position

The compound participates in regioselective C–H borylation using iridium catalysts to introduce boronate esters, enabling downstream functionalization:

-

Reaction : Ethyl 6-fluoroquinoline-3-carboxylate reacts with B<sub>2</sub>pin<sub>2</sub> (bis(pinacolato)diboron) in THF/H<sub>2</sub>O.

-

Conditions :

| Substrate | Catalyst | Borylation Yield (%) | Bromination Yield (%) |

|---|---|---|---|

| Ethyl 6-fluoroquinoline-3-carboxylate | [Ir(OMe)COD]<sub>2</sub> | 95 | 88 |

The resulting boronate esters are converted to brominated derivatives using CuBr<sub>2</sub> in MeOH/H<sub>2</sub>O .

Bromination and Halogenation

Bromination at the C-7 position is critical for synthesizing analogs with enhanced antibacterial activity:

-

Reaction : Ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate (3f ) is synthesized via bromination of the parent compound.

-

Conditions :

Ester Hydrolysis and Carboxylic Acid Formation

The ethyl ester group is hydrolyzed to generate the bioactive carboxylic acid derivative:

-

Reaction : Ethyl 6-fluoroquinoline-3-carboxylate → 6-fluoroquinoline-3-carboxylic acid.

-

Conditions :

| Substrate | Reagent | Product | Yield (%) |

|---|---|---|---|

| Ethyl 6-fluoroquinoline-3-carboxylate | LiOH·H<sub>2</sub>O | 6-fluoroquinoline-3-carboxylic acid | >90 |

Cyclization and Heterocycle Formation

The C-3 carboxyl group facilitates cyclization reactions to form fused heterocycles:

Q & A

Q. What are the primary synthetic routes for Ethyl 6-fluoroquinoline-3-carboxylate, and how do reaction conditions influence product purity?

Ethyl 6-fluoroquinoline-3-carboxylate is synthesized via the Gould-Jacobs reaction, which involves cyclization of aniline derivatives under microwave-assisted conditions using aluminum metal as a catalyst . Key steps include:

- Condensation of 3-chloro-4-fluoroaniline with diethyl ethoxymethylenemalonate.

- Cyclization under acidic conditions (e.g., polyphosphoric acid) to form the quinoline core. Reaction temperature and solvent polarity critically affect regioselectivity and by-product formation. For instance, elevated temperatures (>100°C) favor decarboxylation side reactions, while polar aprotic solvents improve yields .

Q. Which spectroscopic and analytical methods are most effective for characterizing Ethyl 6-fluoroquinoline-3-carboxylate?

Structural elucidation relies on:

- 1H/13C NMR : To confirm substituent positions (e.g., fluoro and ethyl ester groups) through coupling patterns and chemical shifts .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₁₂H₁₀FNO₂, MW = 227.21 g/mol) and fragmentation pathways .

- X-ray crystallography : Single-crystal analysis with SHELXL refines bond lengths and angles, while ORTEP diagrams visualize molecular packing and intermolecular interactions (e.g., C–H···O and C–H···Cl) .

Advanced Research Questions

Q. How can regioselectivity challenges in ethylation and fluorination steps be systematically addressed?

Regioselectivity in ethylation is modulated by:

- Steric and electronic effects : Electron-withdrawing groups (e.g., fluorine at C6) direct ethylation to the C3 carboxylate position .

- Catalytic systems : Aluminum metal under microwave irradiation enhances reaction efficiency by reducing side-product formation . Fluorination at C6 typically employs nucleophilic agents (e.g., KF) in DMF, with reaction monitoring via TLC to optimize timing and minimize over-fluorination .

Q. What methodologies are recommended for isolating and characterizing synthetic by-products (e.g., decarboxylated impurities)?

By-products such as decarboxylated derivatives arise during prolonged heating or acidic conditions. Isolation strategies include:

- Column chromatography : Use silica gel with gradient elution (petroleum ether/ethyl acetate) to separate polar impurities .

- Spectroscopic analysis : 1H NMR identifies loss of the ethyl ester peak (δ ~4.3 ppm), while IR confirms disappearance of the carbonyl stretch (~1700 cm⁻¹) .

- Crystallographic validation : Single-crystal X-ray diffraction resolves structural ambiguities, as seen in the identification of tricyclic fluoroquinolone by-products .

Q. How do crystallographic data (e.g., torsion angles, packing interactions) inform the stability of Ethyl 6-fluoroquinoline-3-carboxylate derivatives?

Crystal structures reveal:

- Intermolecular interactions : C–H···O (3.06–3.54 Å) and C–H···Cl (3.43–3.74 Å) stabilize the lattice, reducing hygroscopicity .

- Torsion angles : The dihedral angle between the quinoline ring and ester group (e.g., 176.2° in ethyl 7-chloro-6-fluoro derivatives) correlates with conformational rigidity and bioavailability . Software tools like SHELXL and ORTEP-3 are essential for refining these parameters and generating publication-quality diagrams .

Q. What strategies are employed to evaluate the bioactivity of Ethyl 6-fluoroquinoline-3-carboxylate derivatives against resistant microbial strains?

- Antimicrobial assays : Derivatives are screened against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution to determine minimum inhibitory concentrations (MICs) .

- Structure-activity relationship (SAR) studies : Modifications at C7 (e.g., chloro substitution) and C8 (e.g., methoxy groups) enhance potency by improving DNA gyrase binding .

- Cytotoxicity profiling : MTT assays on mammalian cell lines ensure selectivity ratios >10 for therapeutic viability .

Methodological Best Practices

- Reaction optimization : Use design of experiments (DoE) to statistically evaluate variables (e.g., temperature, catalyst loading) .

- Data reporting : Include crystallographic data (CCDC numbers), NMR spectra (δ values, J couplings), and MIC tables in publications .

- Safety protocols : Handle fluoroquinolone intermediates in fume hoods due to potential mutagenicity (refer to SDS guidelines for C7-chloro derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.